molecular formula C19H16O3 B6047905 7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one

7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one

Cat. No.: B6047905
M. Wt: 292.3 g/mol
InChI Key: DKPFYRLMFFZXOX-UHFFFAOYSA-N
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Description

7-[(2-Methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted at position 3 with a phenyl group and at position 7 with a 2-methylprop-2-en-1-yl (prenyl) ether moiety. Coumarins are widely studied for their pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. The prenyl group at position 7 and the phenyl group at position 3 likely influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

7-(2-methylprop-2-enoxy)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13(2)12-21-16-9-8-15-10-17(14-6-4-3-5-7-14)19(20)22-18(15)11-16/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPFYRLMFFZXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenylchromen-2-one and 2-methylprop-2-en-1-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.

    Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the hydroxyl group of 2-methylprop-2-en-1-ol with the chromenone core, resulting in the formation of the 7-[(2-methylprop-2-en-1-yl)oxy] group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.

    Purification Techniques: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydrochromenone derivatives.

Scientific Research Applications

7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one ()
  • Substituents :
    • Position 3: 4-Methylphenyl (vs. phenyl in the target compound).
    • Position 7: 2-Methylpropoxy (saturated ether vs. unsaturated prenyl ether in the target).
  • Structural Insights :
    • The chromen ring is nearly planar, with deviations ≤0.205 Å. The saturated propoxy group may reduce steric hindrance compared to the prenyl group.
    • Stabilized by intramolecular C–H···O contacts and π–π stacking, suggesting similar packing behavior for the target compound .
Auraptene (7-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy-2H-chromen-2-one) ()
  • Substituents :
    • Position 7: Extended prenyl chain (geranyloxy group) vs. shorter 2-methylprop-2-en-1-yl in the target.
  • Biological Relevance: Auraptene exhibits anti-inflammatory and neuroprotective activities.
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one ()
  • Substituents: Position 3: 2-Methylbut-3-en-2-yl (bulkier prenyl group). Positions 7 and 8: Hydroxy and methoxy groups (vs.
  • The target’s lack of polar groups may reduce solubility but improve bioavailability .
Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Notable Activities References
Target Compound 3-Ph, 7-(2-methylprop-2-en-1-yl) 308.34* N/A Inferred antimicrobial**
2-(4-Methylphenyl)-7-(2-methylpropoxy) 3-(4-MePh), 7-(saturated ether) 308.37 N/A
Auraptene 7-Geranyloxy 298.36 85–87 Anti-inflammatory
7-Hydroxy-8-methoxy-3-prenyl 3-Prenyl, 7-OH, 8-OMe 260.29 N/A Antioxidant

Calculated using molecular formula C₁₉H₁₆O₃. *Inferred based on structural similarity to antimicrobial coumarins in .

Biological Activity

7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one, commonly referred to as a derivative of chromen-2-one, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is part of a larger class of compounds known as coumarins, which are recognized for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be described using the following IUPAC name:

IUPAC Name 7(2methylprop2en1yl)oxy)3phenylchromen2one\text{IUPAC Name }7-(2-methylprop-2-en-1-yl)oxy)-3-phenylchromen-2-one

This structure is characterized by the presence of a chromenone core with a phenyl group and a 2-methylprop-2-enyl ether substituent.

Anticancer Properties

Research has indicated that various coumarin derivatives exhibit significant anticancer activity. For instance, studies have shown that modifications in the coumarin structure can enhance their cytotoxic effects against different cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth.

Table 1: Anticancer Activity of Coumarin Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
7-HydroxycoumarinHeLa52.39 ± 1.85
3-Chloro-6-HexylcoumarinMCF760.50 ± 0.87
3,6-DichlorocoumarinA549380.26 ± 0.92

Antimicrobial Activity

Coumarins have also been studied for their antimicrobial properties. The presence of specific substituents on the chromenone structure can influence the compound's effectiveness against various bacterial strains. For example, derivatives have shown promising results in inhibiting β-glucuronidase activity in E. coli, indicating potential applications in treating bacterial infections.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition capabilities of coumarins, particularly their role as inhibitors of monoamine oxidases (MAOs), which are important targets in treating neurological disorders.

Table 2: Enzyme Inhibition by Coumarin Derivatives

Compound NameEnzyme TargetIC50 (µM)Reference
Coumarin AMAO A115.7
Coumarin BMAO B82.2

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. These interactions may modulate enzyme activities or disrupt critical signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antitumor Activity : A study demonstrated that the compound significantly inhibited the growth of human cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Another study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, showing notable inhibition rates compared to standard antibiotics.

Q & A

Q. How do solvent polarity and pH affect its stability during long-term storage?

  • Stability studies : Store in anhydrous DMSO at -20°C to prevent hydrolysis. Aqueous solutions (pH >7) accelerate lactone ring opening, detectable via HPLC .

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